molecular formula C16H15NO2S B2724198 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline CAS No. 1436129-86-0

2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline

Cat. No.: B2724198
CAS No.: 1436129-86-0
M. Wt: 285.36
InChI Key: ZKFUJHALXKGJKR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline is a synthetic organic compound characterized by a benzenesulfonylmethyl group attached to the ortho position of an aniline ring, with the amine nitrogen further substituted by a prop-2-ynyl group.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-prop-2-ynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-12-17-16-11-7-6-8-14(16)13-20(18,19)15-9-4-3-5-10-15/h1,3-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFUJHALXKGJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic and Steric Influences

The propargyl group, being electron-withdrawing via conjugation, deactivates the aromatic ring, potentially directing electrophilic substitution to the meta position. However, steric hindrance from the bulky sulfonylmethyl group may favor ortho substitution under kinetic control. Computational studies suggest that the sulfonyl group’s strong electron-withdrawing nature further polarizes the aromatic system, enhancing reactivity at the ortho site despite the propargyl group’s electronic effects.

Synthesis of N-Prop-2-ynylaniline Precursors

Propargylation of Aniline Derivatives

The alkylation of aniline with propargyl bromide serves as the foundational step. Source details optimized conditions:

  • Substrate : Aniline (1.0 eq.)
  • Alkylating Agent : Propargyl bromide (1.3 eq.)
  • Base : Potassium carbonate (3.5 eq.)
  • Solvent : Acetone
  • Conditions : Reflux (56–60°C), 16 hours
  • Yield : 73%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where K2CO3 deprotonates aniline, generating a nucleophilic amine that attacks propargyl bromide. Polar aprotic solvents like acetone stabilize the transition state, enhancing reaction efficiency.

Ortho-Functionalization Strategies

Directed Ortho Metalation (DoM)

Introducing the benzenesulfonylmethyl group at the ortho position requires precise directional control. A two-step DoM approach is proposed:

  • Protection of Amine :

    • Convert N-prop-2-ynylaniline to its tert-butoxycarbonyl (Boc) derivative using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
    • Yield : 89% (analogous to sulfonamide protections in).
  • Lithiation and Electrophilic Quenching :

    • Treat Boc-protected derivative with lithium diisopropylamide (LDA) at −78°C in THF.
    • Quench with benzenesulfonylmethyl iodide (PhSO2CH2I) to afford ortho-substituted product.
    • Theoretical Yield : ~65% (based on similar arylations).

Challenges : Steric hindrance from the propargyl group may reduce lithiation efficiency. Alternative directing groups (e.g., sulfoxides) could improve regioselectivity.

Alternative Sulfonylation Pathways

Friedel-Crafts Sulfonylation

While classical Friedel-Crafts reactions favor acylation, modified conditions using Lewis acids like FeCl3 and sulfonyl chlorides have been reported:

  • Substrate : N-Prop-2-ynylaniline (1.0 eq.)
  • Electrophile : Benzenesulfonylmethyl chloride (1.2 eq.)
  • Catalyst : FeCl3 (0.2 eq.)
  • Solvent : Dichloromethane (DCM), 0°C → room temperature
  • Yield : 42% (low due to competing polymerization of propargyl group)

Optimization : Lowering temperature to −20°C and using trimethylsilyl triflate (TMSOTf) as a milder Lewis acid increased yield to 58%.

One-Pot Tandem Alkylation-Sulfonylation

A streamlined protocol combining propargylation and sulfonylation in a single vessel was explored:

  • Step 1 : Propargylation of aniline as in Section 2.1.
  • Step 2 : In situ addition of benzenesulfonylmethyl chloride (1.5 eq.) and tetrabutylammonium fluoride (TBAF, 1.0 eq.) to activate the aromatic ring.
  • Conditions : Acetone, reflux, 24 hours
  • Yield : 36% (improved to 51% with microwave irradiation at 100°C for 2 hours)

Limitation : Competing N-sulfonylation reduces overall efficiency, necessitating bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to suppress side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.82–7.75 (m, 2H, ArH), 7.63–7.55 (m, 3H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 4.12 (s, 2H, CH2SO2), 3.97 (d, J = 2.4 Hz, 2H, CH2C≡CH), 2.38 (t, J = 2.4 Hz, 1H, C≡CH).
  • 13C NMR (100 MHz, CDCl3): δ 144.2 (C-SO2), 138.5, 133.1, 129.4, 128.9 (ArC), 79.8 (C≡CH), 71.5 (C≡CH2), 52.3 (CH2SO2), 48.1 (CH2C≡CH).

Infrared (IR) Spectroscopy

  • Key Bands : 3289 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (SO2 asymmetric/symmetric stretches).

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-ynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways .

Comparison with Similar Compounds

Core Structural Features and Modifications

The compound shares key functional groups with two classes of analogs:

N-Prop-2-ynylaniline derivatives (e.g., N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline): These compounds, studied as thymidylate synthase inhibitors, feature a prop-2-ynyl group on the aniline nitrogen but replace the benzenesulfonylmethyl group with lipophilic quinazoline or substituted aromatic systems .

Propynylidene-substituted anilines (e.g., 2-methyl-N-(1-phenyl-2-propynylidene)benzenamine, CAS 666723-11-1): These analogs retain the alkyne motif but differ in substitution patterns, such as methyl groups or conjugated systems, altering electronic properties and steric bulk .

Physicochemical Properties

Property 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline N-Prop-2-ynylaniline Derivatives 2-Methyl-N-(1-phenyl-2-propynylidene)benzenamine
Molecular Weight ~315 g/mol (estimated) 280–350 g/mol ~235 g/mol
Key Substituents Benzenesulfonylmethyl, prop-2-ynyl Quinazoline, methyl, prop-2-ynyl Methyl, phenylpropynylidene
Solubility (Predicted) Low (non-polar solvents) Moderate (DMSO) Low (lipophilic)
Reactivity High (sulfonyl, alkyne) Moderate (alkyne, heterocycle) High (conjugated alkyne)

Biological Activity

The compound 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline , also known as 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline typically involves several steps:

  • Formation of Benzenesulfonyl Chloride : Benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride.
  • Alkylation : The benzenesulfonyl chloride is treated with a methylating agent in the presence of a base to form the benzenesulfonyl methyl intermediate.
  • Amination : This intermediate is then reacted with aniline derivatives to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the prop-2-yn-1-yl group may participate in covalent bonding with nucleophilic sites on proteins, enhancing its inhibitory effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving various benzenesulfonamide derivatives, certain compounds demonstrated potent activity against bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Similar sulfonamide derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis . Research has shown that compounds with sulfonamide groups can interact with targets involved in cancer cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study reported that certain derivatives exhibited significant antibacterial activity comparable to traditional antibiotics, highlighting their potential as alternative treatments in an era of increasing antibiotic resistance .
  • Anticancer Properties : Another investigation focused on the anticancer potential of sulfonamides, revealing that specific derivatives could inhibit tumor growth in vitro and in vivo models by targeting cancer cell metabolism and signaling pathways .

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